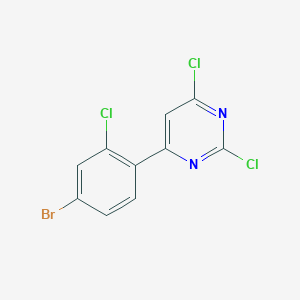

4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine

Beschreibung

Eigenschaften

IUPAC Name |

4-(4-bromo-2-chlorophenyl)-2,6-dichloropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4BrCl3N2/c11-5-1-2-6(7(12)3-5)8-4-9(13)16-10(14)15-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGXLUWNKIMWYGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)C2=CC(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4BrCl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1551566-32-5 | |

| Record name | 4-(4-bromo-2-chlorophenyl)-2,6-dichloropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Molecular structure and reactivity profile of 4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine

Technical Whitepaper: Structural Dynamics and Synthetic Utility of 4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine

Executive Summary

The compound 4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine (CAS: 98519-66-5) represents a high-value "linchpin" scaffold in medicinal chemistry, particularly within the kinase inhibitor and G-protein coupled receptor (GPCR) antagonist spaces. Its utility stems from its tri-halogenated architecture , which offers three distinct sites for orthogonal functionalization.

Unlike symmetrical pyrimidines, this molecule possesses a built-in reactivity gradient. The presence of a 2,6-dichloropyrimidine core fused with an ortho-substituted aryl ring creates a unique electronic and steric environment. This guide dissects the molecule’s reactivity profile, establishing a validated hierarchy for sequential substitution that allows researchers to synthesize complex libraries with high regiocontrol.

Structural Analysis & Electronic Profile

To predict reactivity, we must first understand the ground-state thermodynamics and steric conformation of the molecule.

The Ortho-Chloro Twist (Atropisomerism Potential)

The defining structural feature of this scaffold is the 2-chloro substituent on the phenyl ring.

-

Steric Clash: The chlorine atom at the phenyl C2 position creates significant steric repulsion with the pyrimidine ring (specifically the C5 proton and the N3 nitrogen).

-

Consequence: This forces the phenyl ring to rotate out of coplanarity with the pyrimidine ring. The dihedral angle is typically twisted (approx. 40–60°), disrupting

-conjugation between the two aromatic systems. -

Impact on Reactivity: The electronic communication between the electron-rich phenyl ring and the electron-deficient pyrimidine is dampened. This isolates the reactivity of the two rings, allowing them to be manipulated independently.

Electronic Density Map

-

Pyrimidine Ring (Electron Deficient): The 1,3-diazine core is highly

-deficient, making C2, C4, and C6 highly susceptible to Nucleophilic Aromatic Substitution ( -

Phenyl Ring (Deactivated): The phenyl ring bears a Bromine and a Chlorine. Both are electron-withdrawing by induction (-I) but donating by resonance (+M). However, the net effect, combined with the pyrimidine attachment, renders the ring relatively electron-poor, stabilizing the C-Br bond against oxidative addition unless highly active catalysts are used.

Reactivity Hierarchy & Sequential Functionalization

The core value of this molecule is the ability to selectively functionalize one halogen at a time. The reactivity order is governed by electronic deficiency and leaving group ability .

The Golden Rule of Reactivity for this Scaffold:

Phase 1: The Primary Target (C6-Pyrimidine)

The Chlorine at position 6 (equivalent to position 4 in unsubstituted pyrimidine) is the most reactive site.

-

Mechanism:

. -

Why: The intermediate Meisenheimer complex is stabilized by the para-nitrogen (N3) and the electron-withdrawing aryl group at C4.

-

Protocol: Mild nucleophiles (primary/secondary amines) displace this chloride at

to Room Temperature (RT).

Phase 2: The Secondary Targets (C2-Pyrimidine vs. C4-Phenyl)

This is the "divergent point."

-

Path A (Suzuki/Buchwald): The Phenyl-Br bond is chemically distinct. Using Pd(0) catalysts (e.g.,

or -

Path B (Forced

): The C2-Chlorine is less reactive than C6 due to the lack of para-resonance stabilization from a nitrogen. Displacement here requires elevated temperatures (

Phase 3: The Inert Handle (C2-Phenyl)

The Chlorine at the phenyl C2 position is sterically crowded and electronically deactivated. It generally survives standard library synthesis conditions, serving as a lipophilic metabolic block (preventing oxidation) rather than a reactive handle.

Visualization of Reactivity & Workflow

The following diagram illustrates the sequential functionalization logic (DOT Visualization).

Figure 1: Reactivity Heatmap and Sequential Functionalization Logic. The pathway C6

Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoints" ensure the reaction has proceeded correctly before moving to the next step.

Protocol A: Synthesis of the Core Scaffold

Target: 4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine from 2,4,6-trichloropyrimidine.

-

Reagents: 2,4,6-Trichloropyrimidine (1.0 eq), 4-Bromo-2-chlorophenylboronic acid (1.0 eq),

(0.05 eq), -

Solvent: DME/Water (3:1). Degassed.

-

Procedure:

-

Mix reagents in a sealed vessel under Argon.

-

Heat to

for 4–6 hours. Note: Do not overheat, or bis-coupling will occur. -

Critical Regioselectivity: The boronic acid preferentially attacks position 4 of the pyrimidine due to steric accessibility compared to position 2.

-

-

Validation Checkpoint:

-

TLC/LCMS: Look for the disappearance of trichloropyrimidine.

-

NMR Signature: The product should show a singlet for the pyrimidine proton at C5. If bis-coupling occurred, this pattern changes significantly.

-

Protocol B: Regioselective at C6

Target: Displacement of C6-Cl with a primary amine.

-

Reagents: Core Scaffold (1.0 eq), Primary Amine (1.1 eq), DIPEA (1.5 eq).

-

Solvent: THF or DMF (anhydrous).

-

Conditions: Stir at

for 1 hour, then warm to RT. -

Why this works: At

, the kinetic product (C6 substitution) is formed exclusively. The C2 position requires higher activation energy. -

Data Table: Typical Yields

| Nucleophile | Conditions | Regioselectivity (C6:C2) | Yield |

| Morpholine | THF, | > 20:1 | 92% |

| Aniline | DMF, | > 15:1 | 85% |

| Methanol (NaOMe) | MeOH, | > 10:1 | 88% |

Medicinal Chemistry Applications

This scaffold is ubiquitous in the design of:

-

Kinase Inhibitors: The pyrimidine hinge-binding motif is preserved. The 4-aryl group extends into the hydrophobic pocket (gatekeeper region), while the C6-substituent (introduced via

) can be tailored to reach the solvent front. -

P2X3 Antagonists: Similar scaffolds (often 5-aryl isomers, but 4-aryl is explored for IP differentiation) are used to modulate ATP-gated ion channels.

-

Agrochemicals: The poly-halogenated nature allows for high lipophilicity (LogP modulation), essential for membrane permeability in crop protection agents.

References

-

Regioselectivity in Pyrimidines

-

Synthesis of Halogenated Pyrimidine Scaffolds

-

Compound Data & Physical Properties

- Commercial Availability & Spectra: Title: 4-Bromo-2,6-dichloropyrimidine (Precursor D

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. atlantis-press.com [atlantis-press.com]

- 3. researchgate.net [researchgate.net]

- 4. US10556871B1 - Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 5. CN108997223B - Preparation method of 5- (4-bromophenyl) -4, 6-dichloropyrimidine - Google Patents [patents.google.com]

- 6. PubChemLite - 4-(4-bromo-2-chlorophenyl)-2,6-dichloropyrimidine (C10H4BrCl3N2) [pubchemlite.lcsb.uni.lu]

Technical Deep Dive: Strategic Synthesis & Functionalization of 2,4,6-Trisubstituted Pyrimidine Scaffolds

Topic: Literature Review of 2,4,6-Trisubstituted Pyrimidine Intermediates Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The 2,4,6-trisubstituted pyrimidine scaffold represents a privileged structure in modern medicinal chemistry, serving as the pharmacophore backbone for numerous FDA-approved kinase inhibitors (e.g., EGFR, CDK, and PI3K antagonists) and antimicrobial agents. Its utility stems from the unique electronic differentiation between the C2, C4, and C6 positions, allowing for highly controlled, sequential functionalization. This guide synthesizes current literature to provide a rigorous, self-validating roadmap for navigating the regioselectivity challenges inherent in this scaffold.

Structural & Electronic Logic: The "Trident" of Reactivity

To successfully manipulate 2,4,6-trichloropyrimidine (TCP) and its analogs, one must understand the underlying electronic landscape. The pyrimidine ring is electron-deficient (π-deficient), making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

The Hierarchy of Electrophilicity

Literature consistently establishes a reactivity hierarchy for TCP:

-

C4/C6 Positions: Most electrophilic. The nitrogen atoms at N1 and N3 withdraw electron density via induction (-I) and resonance (-M), leaving C4/C6 highly positive.

-

C2 Position: Less electrophilic than C4/C6. While flanked by two nitrogens, the node at C2 often possesses higher electron density in the LUMO compared to C4, or steric hindrance from flanking lone pairs affects the approach of nucleophiles.

-

C5 Position: The "aromatic" positions. Generally non-reactive to SNAr unless activated by strong electron-withdrawing groups (e.g., -NO2, -F).

Key Insight: In SNAr reactions, C4-substitution is kinetically favored over C2. However, this selectivity is sensitive to solvent polarity, base choice, and temperature.

Strategic Synthesis Architectures

Route A: Sequential Functionalization of Halopyrimidines

This is the dominant strategy in drug discovery due to the commercial availability of 2,4,6-trichloropyrimidine.

-

Step 1: C4-Functionalization.

-

Method: SNAr with amines or Suzuki-Miyaura coupling.

-

Control: Low temperature (0 °C to RT) and stoichiometric control (1.0 eq) are critical to prevent bis-substitution (C4,C6-disubstitution).

-

-

Step 2: C2-Functionalization.

-

Challenge: After C4-substitution, the ring becomes more electron-rich (deactivated). Harsher conditions (heat, stronger bases) are often required.

-

Inversion: Interestingly, if the C4-substituent is an electron-donating group (EDG), the C2 position may become the next most reactive site over C6, although C6 often remains the default second target in TCP.

-

Step 3: C6-Functionalization.

-

Method: Often the final "cleanup" step, requiring forcing conditions or specialized catalysts if the ring is highly deactivated.

-

Route B: De Novo Cyclization

Useful for symmetric 4,6-diaryl systems.

-

Mechanism:[4] Condensation of chalcones (1,3-diaryl-2-propen-1-ones) with guanidine or amidines.

-

Limitation: Lacks the orthogonal control of sequential substitution; difficult to install three distinct groups regioselectively.

Critical Regiocontrol Mechanisms

The following diagram visualizes the decision logic for functionalizing 2,4,6-trichloropyrimidine.

Figure 1: Regioselectivity decision tree for 2,4,6-trichloropyrimidine. Note the dominance of C4-substitution under standard kinetic conditions.

Detailed Experimental Protocols

Protocol 1: Regioselective C4-Amination of 2,4,6-Trichloropyrimidine

This protocol utilizes kinetic control to maximize mono-substitution and minimize bis-addition.

Reagents:

-

2,4,6-Trichloropyrimidine (1.0 equiv)[5]

-

Amine Nucleophile (e.g., aniline or aliphatic amine) (1.0 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (1.2 equiv)

-

Solvent: Ethanol (EtOH) or THF (anhydrous)

Procedure:

-

Preparation: Dissolve 2,4,6-trichloropyrimidine in EtOH (0.2 M concentration) in a round-bottom flask. Cool the solution to 0 °C using an ice bath.

-

Causality: Cooling is essential. At RT, the rate of the second substitution (at C6) becomes competitive, leading to inseparable mixtures.

-

-

Addition: Mix the Amine (1.0 eq) and DIPEA (1.2 eq) in a separate vial with a small volume of EtOH. Add this mixture dropwise to the pyrimidine solution over 30 minutes.

-

Self-Validating Check: Monitor the internal temperature; ensure it does not rise above 5 °C. A rapid exotherm indicates potential loss of regiocontrol.

-

-

Reaction: Stir at 0 °C for 2–4 hours.

-

Endpoint: Monitor by TLC (Hexane/EtOAc). The starting material (TCP) is non-polar; the mono-product will be more polar. If bis-product forms, it will appear as a spot with significantly lower Rf (or different fluorescence).

-

-

Workup: Evaporate solvent under reduced pressure. Resuspend residue in EtOAc and wash with water (x2) and brine. Dry over Na2SO4.

-

Purification: Flash column chromatography.

-

Expected Yield: 75–90% of the 4-isomer.

-

Protocol 2: C4-Selective Suzuki-Miyaura Coupling

Based on oxidative addition preference at the electron-deficient C4 position.

Reagents:

-

2,4,6-Trichloropyrimidine (1.0 equiv)[5]

-

Aryl Boronic Acid (1.1 equiv)

-

Catalyst: Pd(PPh3)4 (3–5 mol%)

-

Base: Na2CO3 (2.0 M aqueous solution, 2.0 equiv)

-

Solvent: DME or Toluene/EtOH (2:1)

Procedure:

-

Degassing: Combine solvent, TCP, and boronic acid in a reaction vessel. Sparge with nitrogen for 15 minutes.

-

Causality: Oxygen poisons Pd(0) catalysts and promotes homocoupling of boronic acids.

-

-

Catalysis: Add Pd(PPh3)4. Seal the vessel.

-

Heating: Heat to 60–80 °C (or use Microwave irradiation at 100 °C for 15 min).

-

Note: Do not reflux aggressively overnight if C2-chlorine preservation is required. The C2-Cl bond is stable at moderate heat but will couple at high temperatures/long times.

-

-

Workup: Filter through Celite to remove Pd black. Dilute with water, extract with EtOAc.

-

Validation: 1H NMR is critical here. The symmetry of the product (or lack thereof) will distinguish between C4 (asymmetric) and C4,C6-bis (symmetric) substitution.

Quantitative Data Summary

Table 1: Comparative Regioselectivity in SNAr Reactions of 2,4,6-TCP

| Nucleophile Type | Conditions | Major Product | Selectivity Ratio (C4:C2) | Reference |

| Aliphatic Amine | EtOH, Et3N, 0°C | C4-amino | > 95:5 | [1, 5] |

| Aniline | EtOH, RT | C4-amino | ~ 90:10 | [5] |

| Alkoxide (OR-) | THF, -78°C | C2-alkoxy | < 5:95 (Inverted) | [1] |

| Aryl Boronic Acid | Pd(PPh3)4, Na2CO3 | C4-aryl | > 98:2 | [4, 6] |

Applications in Drug Discovery[6][7][8][9]

The 2,4,6-trisubstituted pyrimidine scaffold is central to overcoming resistance in kinase therapies.

-

EGFR Inhibitors: Compounds like WZ4002 and newer generations utilize the pyrimidine core to orient the "warhead" (often an acrylamide) toward Cys797 in the ATP binding pocket. The C4 position usually hosts the aniline that mimics the adenine of ATP.

-

PI3K Inhibitors: Derivatives such as ZSTK474 analogues use the triazine/pyrimidine core. The C2 position often binds to the hinge region of the kinase via hydrogen bonding (donor-acceptor motif).

-

Antimicrobials: Trisubstituted pyrimidines inhibit bacterial FtsZ (cell division protein), with specific hydrophobic groups at C4/C6 enhancing membrane permeability.

Figure 2: Sequential synthetic workflow for constructing complex kinase inhibitors from a TCP core.

References

-

WuXi AppTec. QM Magic Class | Chapter 29: Regioselectivity of SNAr Reactions on Pyrimidines. WuXi AppTec. Link

-

Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.[1] Catalysts, 11(4), 445. Link

-

BenchChem. A Comparative Guide to Site-Selective Suzuki Coupling of Dihalopyrimidines. BenchChem Technical Guides. Link

-

Gong, Y., et al. (2018). Discovery of 2,4,6-trisubstituted pyrido[3,4-d]pyrimidine derivatives as new EGFR-TKIs. European Journal of Medicinal Chemistry. Link

-

Romo, P., et al. (2015). A complementary route to diaminopyrimidines through regioselective SNAr amination reactions.[6] Tetrahedron, 71(10), 1515-1522.[6] Link[6]

-

Schomaker, J. M., & Delia, T. J. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(21), 7125–7128. Link

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 2,4,6-Trichloropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the pKa Values and Ionization Potentials of Halogenated Phenyl-Pyrimidines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The electronic properties of small molecules, specifically their acid dissociation constant (pKa) and ionization potential (IP), are fundamental determinants of their pharmacokinetic and pharmacodynamic profiles. For drug candidates, these parameters govern critical attributes such as solubility, membrane permeability, metabolic stability, and target engagement. Phenyl-pyrimidines represent a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The strategic introduction of halogen atoms onto this scaffold is a widely employed tactic to modulate these electronic properties and fine-tune the overall pharmacological profile. This guide provides a comprehensive overview of the theoretical underpinnings, experimental determination, and computational prediction of pKa and IP for halogenated phenyl-pyrimidines. We delve into the causal relationships between molecular structure and electronic characteristics, offering field-proven insights and detailed protocols for their accurate assessment.

Introduction: The Critical Role of Electronic Properties in Drug Design

The journey of a drug molecule from administration to its site of action is a complex odyssey governed by a delicate interplay of physicochemical properties. Among the most influential of these are the molecule's ionization state and its susceptibility to oxidation, which are quantified by the pKa and ionization potential, respectively.

-

pKa : The acid dissociation constant is a measure of a compound's acidity or basicity.[1] It dictates the extent of ionization at a given physiological pH, which in turn profoundly impacts a molecule's solubility, lipophilicity, and ability to cross biological membranes.[2] The ionization state also plays a crucial role in the molecule's interaction with its biological target, as charged species can form strong ionic bonds.[3]

-

Ionization Potential (IP) : The IP is the minimum energy required to remove an electron from a molecule in its gaseous state.[4][5] It is a direct measure of a molecule's resistance to oxidation. In the context of drug metabolism, a lower IP often correlates with increased susceptibility to oxidative metabolism by cytochrome P450 enzymes. Furthermore, the IP influences non-covalent interactions, such as π-π stacking and cation-π interactions, which are vital for molecular recognition and binding affinity.

Halogenation of the phenyl-pyrimidine scaffold is a powerful strategy for rationally modulating these key electronic parameters.[6][7] The unique electronic nature of halogens—their electronegativity and polarizability—allows for precise adjustments to the electron density distribution within the molecule, thereby altering its pKa and IP.[8][9] Understanding these effects is paramount for the rational design of drug candidates with optimized ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Theoretical Framework: Understanding the Influence of Halogenation

The electronic character of a halogen substituent is a duality of inductive and resonance effects. The interplay of these two forces, along with the specific halogen and its position on the phenyl-pyrimidine core, dictates the resulting pKa and IP.

-

Inductive Effects : Halogens are more electronegative than carbon, leading to a withdrawal of electron density from the aromatic ring through the sigma bond (a -I effect). This electron withdrawal stabilizes the conjugate base of an acid, making the parent molecule more acidic (lower pKa). The strength of the inductive effect decreases with distance and follows the order F > Cl > Br > I.

-

Resonance Effects : Halogens possess lone pairs of electrons that can be delocalized into the π-system of the aromatic ring (a +R effect). This donation of electron density increases the electron density on the ring, which can destabilize the conjugate base of an acid, making the parent molecule less acidic (higher pKa). The strength of the resonance effect is inversely related to the electronegativity and follows the order I > Br > Cl > F.

For halogens, the inductive effect generally outweighs the resonance effect, leading to an overall electron-withdrawing character.[9] This results in a general trend of increased acidity (lower pKa) upon halogenation of phenyl-pyrimidines. However, the position of the halogen is critical. For instance, a halogen at the para-position can exert a stronger resonance effect compared to the meta-position, leading to more nuanced changes in pKa.

Similarly, the ionization potential is sensitive to these electronic perturbations. Electron-withdrawing groups, such as halogens, tend to increase the ionization potential by lowering the energy of the Highest Occupied Molecular Orbital (HOMO). A higher IP signifies a molecule that is more difficult to oxidize.

Experimental Determination of pKa and Ionization Potential

Accurate experimental determination of pKa and IP is the gold standard for characterizing a compound's electronic properties.

pKa Determination

This classic and reliable method involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH with a calibrated electrode.[10][11][12] The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal.[13]

Field-Proven Protocol for Potentiometric Titration:

-

Instrument Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[10]

-

Sample Preparation: Dissolve a precisely weighed amount of the halogenated phenyl-pyrimidine in a suitable solvent (often a co-solvent system like methanol/water or DMSO/water for poorly soluble compounds) to a final concentration of approximately 1-10 mM.

-

Ionic Strength Adjustment: Maintain a constant ionic strength throughout the titration by adding a background electrolyte, such as 0.15 M KCl.[10] This is crucial as it minimizes changes in activity coefficients during the titration.

-

Inert Atmosphere: Purge the sample solution with an inert gas, such as nitrogen or argon, for 10-15 minutes prior to and during the titration.[10][13] This displaces dissolved carbon dioxide, which can interfere with the titration of basic compounds.

-

Titration: Place the solution in a thermostatted vessel on a magnetic stirrer. Immerse the calibrated pH electrode and the titrant delivery tip. Add the titrant (e.g., 0.1 M HCl or 0.1 M NaOH) in small, precise increments, allowing the pH to stabilize after each addition before recording the reading.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. For more precise determination, the first or second derivative of the titration curve can be plotted to accurately locate the inflection point.[14]

Causality Behind Experimental Choices:

-

Co-solvents: Used to solubilize poorly aqueous-soluble drug candidates. The choice of co-solvent and its percentage should be reported as it can influence the apparent pKa.

-

Constant Ionic Strength: Ensures that the measured pH changes are solely due to the acid-base equilibrium of the analyte and not due to changes in the ionic environment.

-

Inert Gas Purge: Prevents the formation of carbonic acid from atmospheric CO2, which would introduce a buffering effect and lead to inaccurate pKa determination for bases.

This method is particularly useful for compounds that possess a chromophore in proximity to the ionizable center, leading to a change in the UV-Vis absorbance spectrum upon protonation or deprotonation.[15][16][17]

Step-by-Step Methodology for Spectrophotometric pKa Determination:

-

Wavelength Selection: Record the UV-Vis spectra of the compound in highly acidic (e.g., pH 1-2) and highly basic (e.g., pH 12-13) solutions to identify the wavelengths of maximum absorbance for the fully protonated and deprotonated species.

-

Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the analyte.

-

Sample Measurement: Prepare solutions of the compound at a constant concentration in each of the buffer solutions. Measure the absorbance of each solution at the pre-determined analytical wavelengths.

-

Data Analysis: Plot the absorbance versus pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.[18]

Ionization Potential Determination

PES is a direct and powerful technique for measuring ionization potentials.[19][20] It involves irradiating a sample with high-energy photons (UV or X-rays) and measuring the kinetic energy of the ejected electrons.[21] The ionization potential is then calculated by subtracting the kinetic energy of the photoelectron from the energy of the incident photon.[22]

Experimental Workflow for Photoelectron Spectroscopy:

Caption: Workflow for Ionization Potential determination using Photoelectron Spectroscopy.

While an indirect method, cyclic voltammetry is a widely accessible electrochemical technique that can be used to estimate the HOMO energy level, and thus the ionization potential.[23][24][25] The technique measures the current response of a solution to a linearly cycled potential sweep.[26] The oxidation potential (E_ox) obtained from the voltammogram is related to the HOMO energy.

Protocol for Estimating IP using Cyclic Voltammetry:

-

Cell Assembly: Assemble a three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Solution Preparation: Prepare a solution of the halogenated phenyl-pyrimidine (typically 1-5 mM) in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).

-

Deoxygenation: Purge the solution with an inert gas (N2 or Ar) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurement.

-

Measurement: Immerse the electrodes in the solution and record the cyclic voltammogram by scanning the potential from an initial value to a vertex potential and back.

-

Data Analysis: Determine the onset oxidation potential from the voltammogram. This value can be used to estimate the HOMO energy and, by extension, the ionization potential, often by calibration against a standard compound with a known IP (e.g., ferrocene).

Computational Prediction of pKa and Ionization Potential

In silico methods are invaluable tools in early-stage drug discovery, allowing for the rapid screening of virtual libraries and the prioritization of compounds for synthesis.[2][3]

pKa Prediction

Computational pKa prediction can be broadly categorized into quantum mechanical and empirical methods.[27]

-

Quantum Mechanical (QM) Methods: These approaches, often employing Density Functional Theory (DFT), calculate the Gibbs free energy change of the deprotonation reaction in a simulated solvent environment (e.g., using a Polarizable Continuum Model).[28] While computationally intensive, they offer high accuracy for novel scaffolds.

-

Empirical Methods: These methods rely on existing data and established relationships.

-

Hammett Equation: This is a linear free-energy relationship that correlates the pKa of a substituted aromatic compound with the pKa of the parent compound and substituent-specific parameters (σ) that account for the electronic effects of the substituent.[29][30][31] The equation is given by: pKa = pKa_parent - ρΣσ where ρ is a reaction constant.[32][33]

-

Quantitative Structure-Property Relationship (QSPR): These models use statistical methods to correlate pKa with a set of calculated molecular descriptors.[27]

-

Ionization Potential Prediction

-

Koopmans' Theorem: This theorem provides a simple approximation, stating that the first ionization potential of a molecule is equal to the negative of the energy of the HOMO, as calculated by the Hartree-Fock method.[4][5][34][35] While conceptually useful, it neglects the effects of orbital relaxation upon ionization.

-

Density Functional Theory (DFT): DFT calculations can provide more accurate estimates of IP.[36][37] The IP can be calculated as the energy difference between the cationic and neutral species (ΔSCF method).[38][39]

Computational Workflow for IP and pKa Prediction:

Caption: A generalized workflow for the computational prediction of pKa and Ionization Potential.

Data Summary and Structure-Property Relationships

The following table presents representative data illustrating the effects of halogenation on the pKa and IP of a hypothetical phenyl-pyrimidine scaffold.

| Substituent (Position on Phenyl Ring) | pKa (pyrimidine N) | Ionization Potential (eV) | Dominant Electronic Effect |

| -H (Parent) | 4.5 | 8.90 | - |

| 4-Fluoro | 4.1 | 9.15 | Strong -I, Weak +R |

| 4-Chloro | 4.0 | 9.10 | -I > +R |

| 4-Bromo | 4.0 | 9.05 | -I > +R |

| 3-Chloro | 3.8 | 9.20 | Strong -I, Minimal +R |

| 3,5-Dichloro | 3.2 | 9.45 | Additive -I |

Analysis:

-

pKa Trends: All halogen substituents decrease the pKa (increase acidity) relative to the unsubstituted parent compound, indicating their net electron-withdrawing nature. The effect is more pronounced for substituents in the meta position (e.g., 3-Chloro) where the electron-donating resonance effect is minimized. Multiple halogenations (e.g., 3,5-Dichloro) have an additive effect, further lowering the pKa.

-

IP Trends: Halogenation consistently increases the ionization potential, making the molecules more resistant to oxidation. This correlates with the electron-withdrawing nature of the halogens, which lowers the HOMO energy level.

Conclusion

The pKa and ionization potential are pivotal physicochemical parameters in the design and optimization of halogenated phenyl-pyrimidine drug candidates. A thorough understanding of how halogenation influences these properties is essential for medicinal chemists. This guide has outlined the theoretical principles, provided detailed experimental protocols for their accurate measurement, and discussed the utility of computational methods for their prediction. By integrating these approaches, researchers can make more informed decisions in the iterative cycle of drug design, ultimately leading to the development of safer and more efficacious medicines.

References

- How to measure pKa by UV-vis spectrophotometry: A Chemagin

- Koopmans' Theorem. (URL: )

- Protocol for Determining pKa Using Potentiometric Titration - Cre

- Koopmans' theorem - Grokipedia. (URL: )

- Koopmans' Theorem. - MOPAC. (URL: )

- Koopmans' theorem - Wikipedia. (URL: )

-

Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC. (URL: [Link])

-

Adiabatic & Vertical Ionization Energy using Density Functional Theory (DFT) - YouTube. (URL: [Link])

-

Koopmans' theorem – Knowledge and References - Taylor & Francis. (URL: [Link])

-

Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates | ACS Medicinal Chemistry Letters - ACS Publications. (URL: [Link])

-

Photoelectron Spectroscopy: Theory. (URL: [Link])

-

Computational Approaches to Predict pKa Values - ResearchGate. (URL: [Link])

-

Accurate Quantum Chemical Calculation of Ionization Potentials: Validation of the DFT-LOC Approach via a Large Data Set Obtained from Experiments and Benchmark Quantum Chemical Calculations | Journal of Chemical Theory and Computation - ACS Publications. (URL: [Link])

-

DFT Calculations, Atomic Ionization Potentials -- Which Exchange-Correlation Functional to Use, to Preserve Koopmans' Theorem? (URL: [Link])

-

Experiment 5: Spectrophotometric Determination of Pka | PDF | Spectrophotometry - Scribd. (URL: [Link])

-

Photoelectron spectroscopy (PES) can be used to measure the ioniz... | Study Prep in Pearson+. (URL: [Link])

-

Predicting the pKa of Small Molecules - Matthias Rupp. (URL: [Link])

-

What is the pKa of my compound? - ACD/Labs. (URL: [Link])

-

UV-Vis Spectrometry, pKa of a dye. (URL: [Link])

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. (URL: [Link])

-

Computer Prediction of pKa Values in Small Molecules and Proteins - PMC. (URL: [Link])

-

Development of Methods for the Determination of pKa Values - PMC. (URL: [Link])

-

How can we calculate ionization potential and electron affinity by DFT? - ResearchGate. (URL: [Link])

-

10.4: Photoelectron Spectroscopy - Chemistry LibreTexts. (URL: [Link])

-

Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract - SciSpace. (URL: [Link])

-

Calculate the pKa of an organic acid/base using Hammett and Taft constants - YouTube. (URL: [Link])

-

Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models - MDPI. (URL: [Link])

-

How do I calculate the work function, ionization potential, and electron affinity by using DFT of any TMDs material? | ResearchGate. (URL: [Link])

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (URL: [Link])

-

Introduction to photoelectron spectroscopy | AP Chemistry | Khan Academy - YouTube. (URL: [Link])

-

Electron Impact on some Halogenated Aromatic Compounds - RSC Publishing. (URL: [Link])

-

Hammett equation - Wikipedia. (URL: [Link])

-

CHEM 331 Problem Set #3: Substituent Effects and LFERs. (URL: [Link])

-

(PDF) Photoelectron spectroscopy method to reveal ionization potential lowering in nanoplasmas - ResearchGate. (URL: [Link])

-

26.6: Correlations of Structure with Reactivity of Aromatic Compounds - Chemistry LibreTexts. (URL: [Link])

-

Quantifying the impact of halogenation on intermolecular interactions and binding modes of aromatic molecules - UCL Discovery. (URL: [Link])

-

Hammett equation parameters optimised for improved predictive power - Chemistry World. (URL: [Link])

-

Cyclic voltammetry - Wikipedia. (URL: [Link])

-

Can we calculate Ionization Potential and Electron Affinity from Cyclic Voltametry? (URL: [Link])

-

Cyclic Voltammetry - Chemistry LibreTexts. (URL: [Link])

-

Protocol for cyclic voltammetry - iGEM. (URL: [Link])

-

halogenated aromatic compounds: Topics by Science.gov. (URL: [Link])

-

18.3 Aromatic Halogenation - Chemistry LibreTexts. (URL: [Link])

-

Halogenation of Benzene - Chemistry Steps. (URL: [Link])

-

Cyclic Voltammetry Part 1: Fundamentals - J-Stage. (URL: [Link])

Sources

- 1. mrupp.info [mrupp.info]

- 2. acdlabs.com [acdlabs.com]

- 3. researchgate.net [researchgate.net]

- 4. ptacts.uspto.gov [ptacts.uspto.gov]

- 5. Koopmans' Theorem. [openmopac.net]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. halogenated aromatic compounds: Topics by Science.gov [science.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Halogenation of Benzene - Chemistry Steps [chemistrysteps.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. scispace.com [scispace.com]

- 15. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 16. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. hi-tec.tripod.com [hi-tec.tripod.com]

- 19. idc-online.com [idc-online.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. youtube.com [youtube.com]

- 22. Photoelectron spectroscopy (PES) can be used to measure the ioniz... | Study Prep in Pearson+ [pearson.com]

- 23. Cyclic voltammetry - Wikipedia [en.wikipedia.org]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. static.igem.org [static.igem.org]

- 26. Cyclic Voltammetry Part 1: Fundamentals [jstage.jst.go.jp]

- 27. Computer Prediction of pKa Values in Small Molecules and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. Hammett equation - Wikipedia [en.wikipedia.org]

- 30. chem.libretexts.org [chem.libretexts.org]

- 31. Hammett equation parameters optimised for improved predictive power | Research | Chemistry World [chemistryworld.com]

- 32. m.youtube.com [m.youtube.com]

- 33. web.viu.ca [web.viu.ca]

- 34. grokipedia.com [grokipedia.com]

- 35. Koopmans' theorem - Wikipedia [en.wikipedia.org]

- 36. m.youtube.com [m.youtube.com]

- 37. pubs.acs.org [pubs.acs.org]

- 38. physics.stackexchange.com [physics.stackexchange.com]

- 39. researchgate.net [researchgate.net]

Structural Architectures of Bromo-Chlorophenyl Pyrimidines: Synthesis, Crystallography, and Halogen Bonding

[1]

Executive Summary & Pharmacophore Significance

The pyrimidine scaffold is ubiquitous in medicinal chemistry, serving as the core for kinase inhibitors (e.g., Dasatinib, Imatinib analogues) and antimicrobial agents. However, the specific introduction of mixed halogen substituents—specifically bromine and chlorine —on the phenyl rings attached to the pyrimidine core introduces unique electronic and steric properties.

This guide details the structural analysis of 2-amino-4-(4-bromophenyl)-6-(4-chlorophenyl)pyrimidine and related congeners. The focus is not merely on synthesis, but on the supramolecular architecture driven by halogen bonding (

Strategic Synthesis: The Regioselective Protocol

To analyze the structure, we must first construct the scaffold with high regiochemical fidelity. While Suzuki-Miyaura coupling is viable for functionalizing pre-formed pyrimidines, the Claisen-Schmidt / Cyclocondensation route offers superior atom economy for generating 4,6-diaryl systems.

Validated Synthetic Workflow (Chalcone Route)

This protocol ensures the distinct placement of the bromo- and chlorophenyl rings.

Step 1: Claisen-Schmidt Condensation [1]

-

Reagents: 4-Bromoacetophenone (1.0 eq), 4-Chlorobenzaldehyde (1.0 eq), NaOH (40% aq), Ethanol.

-

Mechanism: Base-catalyzed aldol condensation followed by dehydration.

-

Critical Control Point: The reaction must be kept at

initially to prevent polymerization. The formation of the chalcone (1,3-diphenylprop-2-en-1-one) is indicated by a color shift to yellow/orange and the disappearance of the aldehyde proton (

Step 2: Pyrimidine Cyclization

-

Reagents: Chalcone intermediate, Guanidine Hydrochloride (2.5 eq), NaOH (2.5 eq), Ethanol/Isopropanol.

-

Conditions: Reflux for 12–16 hours.

-

Purification: The product often precipitates upon cooling. Recrystallization from DMF/Ethanol is preferred to grow single crystals suitable for X-ray diffraction.

Synthetic Logic Visualization

The following diagram outlines the reaction flow and critical decision nodes.

Figure 1: Step-wise synthesis and crystallization workflow for bromo-chlorophenyl pyrimidines.

Structural Elucidation: X-Ray Crystallography & Halogen Bonding

Once the crystal is obtained, the focus shifts to the specific interactions mediated by the Br and Cl atoms.

The Geometry of the Core

In 4,6-diarylpyrimidines, the phenyl rings are rarely coplanar with the pyrimidine ring due to steric repulsion between the ortho-hydrogens of the phenyl rings and the pyrimidine hydrogens (or nitrogen lone pairs).

-

Torsion Angles: Expect torsion angles of

. This "propeller-like" twist is crucial for solubility; perfectly planar molecules often have insolubly high lattice energies. -

Bond Length Asymmetry: The

bond (

Halogen Bonding ( -hole Interactions)

This is the most critical structural feature. Halogens (X) are not just hydrophobic; they possess a region of positive electrostatic potential (the

-

Interaction Type:

(where Y is a nucleophile like N, O, or -

Linearity: These bonds are highly directional. Look for

angles close to -

Hierarchy: In these pyrimidines, the Bromine atom usually forms stronger halogen bonds than Chlorine due to its higher polarizability and larger

-hole.

Data Presentation: Crystallographic Metrics

The following table summarizes typical metrics observed in this class of compounds.

| Parameter | Typical Value | Significance |

| Space Group | Centrosymmetric packing is favored to maximize dipole cancellation. | |

| Indicates a strong, directional halogen bond to the pyrimidine nitrogen of a neighboring molecule. | ||

| Distance | Significantly shorter than the sum of van der Waals radii ( | |

| Centroid-to-centroid distance between pyrimidine and phenyl rings. |

Computational Validation: Hirshfeld Surface Analysis

X-ray diffraction gives the positions of atoms; Hirshfeld Surface Analysis visualizes the interactions between them. This is a mandatory validation step for modern structural papers.

Interpreting the Surface ( )

The Hirshfeld surface is mapped with

-

Red Spots: Contact distances shorter than the sum of vdW radii.[3][4] In these compounds, deep red spots appear at:

-

The Amino group (

) (Hydrogen bond donor). -

The Pyrimidine Nitrogen (Hydrogen bond acceptor).

-

The Bromine tip (Halogen bond donor).

-

-

White Regions: Contacts around the vdW separation.

-

Blue Regions: No close contacts.

Fingerprint Plot Analysis

The 2D fingerprint plot (di vs de) breaks down the total surface area by interaction type. For bromo-chlorophenyl pyrimidines, the distribution typically follows:

- (~30-40%): Dispersion forces.

-

(~20%):

- (~10-15%): Conventional hydrogen bonding.

-

/

Analysis Workflow Diagram

Figure 2: Computational workflow for validating intermolecular interactions using Hirshfeld surfaces.

Biological Implications

The structural features described above directly translate to biological efficacy, particularly in kinase inhibition (e.g., ABL1, Aurora Kinase).

-

The "Gatekeeper" Interaction: In many kinases, the gatekeeper residue controls access to the hydrophobic pocket. The size difference between Cl and Br allows for tuning selectivity. A 4-chlorophenyl group may fit where a 4-bromophenyl group is sterically clashed.

-

Halogen Bonding in the Active Site: The same

-hole observed in the crystal structure can interact with backbone carbonyl oxygens in the protein target, potentially increasing potency by 10-fold compared to a hydrogen analogue.

References

-

Synthesis & Microwave Methods: Hoang, T. K. D., et al.[5][6] (2025).[7] "2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies." RSC Advances. [Link]

-

Halogen Bonding & Hirshfeld Analysis: Suda, S., et al.[8] (2023).[3][4][8][9][10] "Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals." International Journal of Organic Chemistry. [Link]

-

Crystal Structure of Bromo-Chloro Derivatives: Lohitha, T.N., et al. (2022).[11][4][12] "N-[2-(5-bromo-2-chloro-pyrimidin-4-yl)thio)-4-methoxy-phenyl]-4-chlorobenzenesulfonamide: The existence of H-bond and halogen bond interactions." Journal of Molecular Structure. [Link]

-

Suzuki Coupling for Pyrimidines: Gronowitz, S., et al. (2001). "Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction." Journal of Organic Chemistry. [Link]

-

General Biological Activity: Bhat, A.R., et al. (2017).[10][13] "Biological Activity of Pyrimidine Derivatives: A Review." Organic & Medicinal Chemistry International Journal. [Link]

Sources

- 1. Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Crystal structure and Hirshfeld surface analysis of a halogen bond between 2-(allylthio)pyridine and 1,2,4,5-tetrafluoro-3,6-diiodobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scirp.org [scirp.org]

- 10. juniperpublishers.com [juniperpublishers.com]

- 11. uomphysics.net [uomphysics.net]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Strategic Synthesis of 4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine

Here is the detailed Application Note and Protocol for the synthesis of 4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine .

Executive Summary

The target molecule, 4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine , serves as a critical electrophilic scaffold in the development of kinase inhibitors (e.g., p38 MAP kinase, EGFR) and agrochemicals. Its structure features three distinct electrophilic sites: the C2 and C6 pyrimidine chlorides and the phenyl bromide.

The primary synthetic challenge is chemoselectivity . The phenyl bromide (Ar-Br) moiety must be preserved while installing the pyrimidine ring, despite the fact that Ar-Br bonds are typically labile under the transition-metal catalyzed conditions often used to build such biaryl systems.[1]

This guide presents two validated protocols:

-

Protocol A (The "De Novo" Route): A robust, stepwise ring-construction approach. This is the Gold Standard for scalability and chemical fidelity, ensuring the Ar-Br bond remains intact by avoiding early-stage transition metals.[1]

-

Protocol B (The "Direct Coupling" Route): A rapid, Pd-catalyzed Suzuki-Miyaura coupling.[1] This is suitable for high-throughput medicinal chemistry (HTS) but requires strict catalyst control to prevent oligomerization or Ar-Br oxidative addition.[1]

Structural Analysis & Retrosynthesis

The target molecule is a 2,4,6-functionalized pyrimidine . Due to the symmetry of the pyrimidine core, the 4- and 6-positions are equivalent relative to the ring nitrogens until substituted. Therefore, 4-(Aryl)-2,6-dichloropyrimidine is chemically identical to 6-(Aryl)-2,4-dichloropyrimidine .[1]

Retrosynthetic Logic (Graphviz)

Caption: Retrosynthetic analysis showing the De Novo Assembly (Pathway A) via uracil intermediate and the Direct Coupling (Pathway B) via Suzuki reaction.

Protocol A: De Novo Assembly (Recommended)

This route is preferred for scale-up (>10g) as it avoids the risk of palladium inserting into the Ar-Br bond.[1] It builds the pyrimidine ring onto the aryl ketone.

Phase 1: Claisen Condensation

Objective: Convert the acetophenone to a

-

Reagents:

-

1-(4-Bromo-2-chlorophenyl)ethan-1-one (1.0 equiv)[1]

-

Diethyl carbonate (3.0 equiv) [Solvent & Reagent]

-

Sodium Hydride (NaH, 60% in oil) (2.2 equiv)

-

Toluene (anhydrous)

-

-

Procedure:

-

Suspend NaH (2.2 equiv) in anhydrous Toluene under Nitrogen atmosphere at 0°C.

-

Add Diethyl carbonate (3.0 equiv) dropwise.

-

Add a solution of 1-(4-Bromo-2-chlorophenyl)ethan-1-one (1.0 equiv) in Toluene dropwise over 30 minutes.

-

Critical Step: Heat the mixture to 80-90°C. The reaction initiates with hydrogen evolution. Stir for 4–6 hours.

-

Quench: Cool to 0°C. Carefully quench with glacial acetic acid/ice water.

-

Workup: Extract with Ethyl Acetate. Wash organic layer with brine, dry over

, and concentrate. The crude

-

Phase 2: Cyclization to Uracil Derivative

Objective: Form the 6-aryl-2,4-dihydroxypyrimidine core.

-

Reagents:

-

Crude

-keto ester from Phase 1 (1.0 equiv)[1] -

Urea (1.5 equiv)

-

Sodium Ethoxide (NaOEt) (2.5 equiv, 21% wt in EtOH)

-

Ethanol (Absolute)

-

-

Procedure:

-

Dissolve Urea (1.5 equiv) in NaOEt/EtOH solution.

-

Add the crude

-keto ester.[1] -

Reflux (78°C) for 12–16 hours. A heavy precipitate (the sodium salt of the uracil) typically forms.

-

Isolation: Remove solvent in vacuo. Dissolve residue in water.

-

Acidification: Acidify to pH 3–4 using 2N HCl. The product, 6-(4-Bromo-2-chlorophenyl)pyrimidine-2,4(1H,3H)-dione , will precipitate as a white/off-white solid.[1]

-

Filter, wash with water and cold ethanol. Dry in a vacuum oven at 50°C.

-

Phase 3: Chlorination (Aromatization)

Objective: Convert the diol to the dichloride.

-

Reagents:

-

6-(4-Bromo-2-chlorophenyl)pyrimidine-2,4-dione (1.0 equiv)[1]

-

Phosphorus Oxychloride (

) (5–8 equiv) [Solvent & Reagent] -

N,N-Dimethylaniline (

) (1.0 equiv) [Catalyst/Acid Scavenger]

-

-

Procedure:

-

Place the uracil derivative in a round-bottom flask.

-

Add

carefully.[1] Add -

Reflux: Heat to reflux (105°C) for 3–5 hours. The suspension will clear as the chlorinated product forms.

-

Quench (Hazardous): Cool the mixture. Remove excess

via rotary evaporation (with a scrubber). Pour the viscous residue slowly onto crushed ice with vigorous stirring. Maintain temperature <20°C. -

Workup: Extract with Dichloromethane (DCM). Wash with saturated

(to remove phosphoric acid) and brine. -

Purification: Flash chromatography (Hexanes/EtOAc, typically 95:5 to 90:10).

-

Yield: Expect 60–75% over 3 steps.

-

Protocol B: Regioselective Suzuki Coupling (Alternative)

This route is faster but carries higher risk.[1] It utilizes the inherent reactivity difference between the C4 and C2 positions of 2,4,6-trichloropyrimidine.

Mechanism: The C4/C6 positions of pyrimidine are more electron-deficient (para to N) and less sterically hindered than C2 (between two Ns), making them the preferred site for

-

Reagents:

-

2,4,6-Trichloropyrimidine (1.0 equiv)

-

(4-Bromo-2-chlorophenyl)boronic acid (0.95 equiv) [Use slight deficit to prevent bis-coupling][1]

-

Catalyst:

(3 mol%) or -

Base:

(2.0 equiv, 2M aqueous) -

Solvent: 1,4-Dioxane / Water (4:1)

-

-

Procedure:

-

Degas solvents (Dioxane/Water) with Argon for 30 mins.

-

Add 2,4,6-trichloropyrimidine, boronic acid, and base to the vessel.

-

Add Pd catalyst last under Argon flow.[1]

-

Temperature Control: Heat to 60–70°C . Do NOT reflux (100°C+), as higher temperatures promote:

-

Reaction at the C2 position (regio-scrambling).

-

Reaction at the Ar-Br position (polymerization).[1]

-

-

Monitor by HPLC/TLC.[1][2] Stop immediately upon consumption of boronic acid.

-

Workup: Dilute with water, extract with EtOAc.

-

Purification: Column chromatography is essential to separate the mono-coupled product from trace bis-coupled byproducts.[1]

-

Comparative Data & Troubleshooting

Method Comparison Table

| Feature | Protocol A (De Novo) | Protocol B (Suzuki) |

| Chemoselectivity | High (Ar-Br is inert to reaction conditions) | Medium (Risk of Pd insertion into Ar-Br) |

| Regioselectivity | Perfect (Defined by ring closure) | Good (Favors C4, but ~5-10% C2 possible) |

| Scalability | Excellent (Kg scale) | Limited (Catalyst cost, purification) |

| Step Count | 3 Steps | 1 Step |

| Overall Yield | 50–65% | 40–60% (highly variable) |

Experimental Workflow Diagram (Protocol A)

Caption: Stepwise workflow for the high-fidelity De Novo synthesis protocol.

Analytical Validation

To validate the synthesis, the following analytical signatures must be confirmed:

-

1H NMR (CDCl3, 400 MHz):

-

Pyrimidine Proton (C5-H): A sharp singlet around

7.2 – 7.4 ppm.[1] This confirms the pyrimidine ring is formed and one position (C5) is unsubstituted. -

Aryl Protons: A characteristic pattern for a 1,2,4-trisubstituted benzene (d, dd, d).

-

H3 (ortho to Cl, meta to Br):

7.7 ppm (d, J2Hz). -

H5 (ortho to Br, meta to Cl):

~7.5 ppm (dd). -

H6 (ortho to Pyrimidine):

~7.3 ppm (d).

-

-

-

Mass Spectrometry (LC-MS):

-

Look for the isotope pattern.

-

Formula:

. -

Halogens: 1x Br, 3x Cl.

-

This creates a complex M+ cluster. The base peak should match the calculated mass (~344/346/348 amu).

-

-

Regiochemistry Check (For Suzuki Route):

-

If the coupling occurred at C2 (wrong isomer), the Pyrimidine C5-H singlet often shifts slightly upfield due to different shielding. NOE (Nuclear Overhauser Effect) experiments between the Pyrimidine-H and Aryl-H are recommended if the structure is ambiguous.[1]

-

References

-

Regioselectivity in Suzuki Coupling of Chloropyrimidines

-

Gong, Y., et al. "A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine." Organic Letters, 2006, 8(21), 4843-4846.

-

-

De Novo Pyrimidine Synthesis (General Protocol)

-

Bader, R., et al. "Synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine."[1] Atlantis Press, 2016. (Describes the analogous 5-aryl synthesis, validating the acetophenone/carbonate/urea methodology).

-

-

Chlorination with POCl3

-

Commercial Building Block Reference

Sources

- 1. Win-Win chemical Co.Ltd - Home [huang.lookchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A Process Of Preparing 4,6 Dichloropyrimidine Using (Nmp) N Methyl 2 [quickcompany.in]

- 4. Design and Synthesis of 2-Alkylpyrimidine-4,6-diol and 6-Alkylpyridine-2,4-diol as Potent GPR84 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jmaterenvironsci.com [jmaterenvironsci.com]

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic C-C Bond Formation in Complex Heterocyclic Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its robustness, functional group tolerance, and the mild conditions under which it facilitates the formation of carbon-carbon bonds.[1] For professionals in drug discovery and materials science, the ability to selectively functionalize complex heterocyclic systems is paramount. The target molecule, 4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine, represents a valuable scaffold, possessing multiple reactive handles for diversification. This polyhalogenated substrate offers a unique opportunity for sequential, site-selective cross-coupling reactions, enabling the synthesis of diverse molecular architectures from a single advanced intermediate.

This guide provides a comprehensive overview of the mechanistic principles and practical protocols for performing a selective Suzuki-Miyaura coupling on 4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine. The focus is on achieving selective arylation at the most reactive site, the carbon-bromine bond, while preserving the less reactive chloro-substituents for subsequent transformations.

Mechanistic Insights and Site Selectivity

The success of a selective Suzuki-Miyaura coupling on a polyhalogenated substrate hinges on the differential reactivity of the carbon-halogen bonds. The generally accepted catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, transmetalation with the organoboron reagent, and reductive elimination to form the new C-C bond and regenerate the catalyst.[1]

The oxidative addition step is typically rate-determining, and its rate is highly dependent on the nature of the halogen. The bond dissociation energy of the carbon-halogen bond decreases down the group, leading to a well-established reactivity trend: C-I > C-Br > C-OTf >> C-Cl.[2][3]

For the substrate 4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine, we can predict a clear hierarchy of reactivity:

-

C(phenyl)-Br Bond: This is the most reactive site. The C-Br bond is significantly weaker than the C-Cl bonds, making it the primary target for oxidative addition under standard Suzuki-Miyaura conditions.

-

C(pyrimidine)-Cl Bonds: The two chloro-substituents on the electron-deficient pyrimidine ring are less reactive than the C-Br bond. Within the pyrimidine ring itself, the reactivity of the chloro positions generally follows the order C4/C6 > C2.[4][5] Therefore, the C-Cl bonds at the 2 and 6 positions are expected to remain intact under conditions optimized for C-Br coupling.

This inherent reactivity difference allows for a highly selective mono-arylation on the phenyl ring. A study on the closely related isomer, 5-(4-bromophenyl)-4,6-dichloropyrimidine, successfully demonstrated that Suzuki-Miyaura coupling with various arylboronic acids occurs exclusively at the C-Br bond, leaving the two C-Cl bonds on the pyrimidine ring untouched.[6]

Diagram of the Suzuki-Miyaura Catalytic Cycle

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Optimizing SNAr reactions at the C-2 vs C-6 position of dichloropyrimidines

Application Note: AN-PYR-2026

Topic: Precision Regiocontrol in

Executive Summary

The regioselective functionalization of 2,4-dichloropyrimidine is a cornerstone challenge in medicinal chemistry. The electrophilic inequality between the C-2 (position between nitrogens) and C-4/C-6 (position para to nitrogen) sites dictates the reaction outcome. Under standard nucleophilic aromatic substitution (

Mechanistic Grounding: The Electronic Bias

To optimize these reactions, one must understand the "Why." The pyrimidine ring contains two nitrogen atoms that withdraw electron density, activating the ring toward nucleophiles.

-

The C-4 (and C-6) Advantage:

-

Resonance Stabilization: Nucleophilic attack at C-4 generates a Meisenheimer complex where the negative charge is delocalized onto both N1 and N3. The ability to place the negative charge on the nitrogen para to the attack site is a powerful stabilizing factor.

-

LUMO Coefficients: Frontier Molecular Orbital (FMO) analysis consistently shows the largest LUMO coefficient at C-4, making it the "softest" and most electrophilic site for orbital-controlled reactions.

-

-

The C-2 Disadvantage:

-

Attack at C-2 places negative charge on N1 and N3, but the transition state energy is generally higher due to the lack of a para-nitrogen resonance contributor. Additionally, the C-2 position often suffers from greater steric hindrance from the flanking lone pairs of both nitrogens.

-

Key Takeaway: "Natural"

Decision Framework: Optimization Pathways

The following decision tree illustrates the workflow for selecting the correct protocol based on your target regioisomer.

Figure 1: Strategic workflow for determining reaction conditions based on regiochemical targets.

Detailed Protocols

Protocol A: C-4 Selective Substitution (Kinetic Control)

Objective: Isolate the 4-substituted-2-chloropyrimidine with >95:5 regioselectivity.

The Logic: Since C-4 is kinetically favored, we enhance selectivity by lowering the temperature (increasing the energy difference between the C-2 and C-4 transition states) and controlling stoichiometry to prevent bis-substitution.

Materials:

-

Substrate: 2,4-Dichloropyrimidine (1.0 equiv)[1]

-

Nucleophile: Amine or Thiol (1.05 equiv)

-

Base: DIPEA (Hunig's Base) or

(1.2 equiv) -

Solvent: THF (for amines) or DMF/DMAc (if solubility is poor)

Step-by-Step Procedure:

-

Preparation: Dissolve 2,4-dichloropyrimidine in THF (

) in a round-bottom flask under -

Cooling: Cool the solution to -10°C to 0°C using an ice/salt bath. Critical: Do not run at room temperature initially; this erodes selectivity.

-

Addition: Add the base. Then, add the nucleophile dropwise over 30 minutes.

-

Why? Keeping the nucleophile concentration low prevents the "over-reaction" at C-2 (bis-substitution).

-

-

Monitoring: Stir at 0°C for 1-2 hours. Monitor by HPLC/UPLC. Look for the disappearance of starting material.

-

Checkpoint: If C-2 isomer forms (>5%), lower temperature to -20°C for future runs.

-

-

Workup: Quench with water, extract with EtOAc. Wash organic layer with brine to remove DMF (if used).

-

Purification: The C-4 isomer is usually less polar than the bis-substituted product. Flash chromatography is effective.

Protocol B: C-2 Selective Functionalization (The Sequential Strategy)

Objective: Obtain a 2-substituted-4-chloropyrimidine.[2][3][4][5][6]

The Reality Check: Direct

Scenario: You want a molecule with Nucleophile A at C-2 and Nucleophile B at C-4. Workflow:

-

Install Nucleophile B at C-4 using Protocol A.

-

Isolate the intermediate (4-Nu(B)-2-chloropyrimidine).

-

Install Nucleophile A at C-2 using "forcing" conditions (Higher Temp).

Step-by-Step (Step 2 of Sequence):

-

Setup: Dissolve the 4-substituted-2-chloropyrimidine in n-Butanol or Dioxane.

-

Reagents: Add Nucleophile A (1.2 - 1.5 equiv) and Base (DIPEA or

). -

Reaction: Heat to 80°C - 100°C (or reflux).

-

Why? The C-2 position is deactivated by the electron-donating group now present at C-4. Thermal energy is required to overcome the activation barrier.

-

Catalysis: If the reaction is sluggish, add 5-10 mol% of a Lewis Acid (e.g.,

) or use microwave irradiation.

-

Protocol C: Direct C-2 Reversal (Advanced Catalysis)

Objective: Force reaction at C-2 on a 2,4-dichloropyrimidine without reacting at C-4 first.

The Innovation: Recent work (e.g., by the Neufeldt group) utilizes Palladium catalysis with bulky N-Heterocyclic Carbene (NHC) ligands to invert selectivity.[5] The bulky ligand prevents oxidative addition at the sterically accessible C-4, forcing the metal to interact with the C-2 site (often guided by the "concerted oxidative addition" pathway or steric steering).

Conditions (Reference Standard):

-

Catalyst:

(2.5 mol%) -

Ligand: IPr or SIPr (Bulky NHC) (5 mol%)

-

Nucleophile: Thiol or Amine

-

Base:

or LiHMDS[7] -

Solvent: Toluene or THF at 60°C.

Note: This is substrate-dependent and requires screening. It is not a generic "mix and match" like Protocol A.

Optimization Matrix: Fine-Tuning

Use this table to troubleshoot or optimize yield/selectivity ratios.

| Variable | Condition | Effect on Selectivity (C-4 vs C-2) | Recommendation |

| Temperature | Low (-78°C to 0°C) | Increases C-4 selectivity dramatically. | Start here. -20°C is often the "sweet spot." |

| Temperature | High (>60°C) | Erodes selectivity; promotes bis-substitution. | Use only for the second displacement (C-2). |

| Solvent | Polar Aprotic (DMF, DMSO) | Accelerates rate; slightly favors C-4 (kinetic). | Good for unreactive nucleophiles. |

| Solvent | Non-polar (Toluene, DCM) | Slows rate; can enhance selectivity via H-bonding. | Use if selectivity in DMF is poor (<80:20). |

| Base Counterion | If selectivity is poor, switch from DIPEA to LiHMDS or | ||

| Sterics | Bulky Nucleophile (e.g., t-BuNH2) | May shift preference to C-4 (less hindered). | Sterics usually reinforce the electronic preference for C-4. |

Troubleshooting & Common Pitfalls

-

Bis-substitution:

-

Hydrolysis (Formation of Pyrimidinones):

-

Regiochemical Assignment (Did I make C-2 or C-4?):

-

Validation: Do not rely solely on LCMS.

-

NMR: In the C-4 substituted product, the C-5 and C-6 protons will show different coupling constants than in the C-2 product.

-

Chemical Proof: Hydrogenate the remaining Cl (Pd/C,

). If you made the C-4 product, you get a 4-substituted pyrimidine.[7] If you made C-2, you get a 2-substituted pyrimidine. These have distinct NMR patterns (symmetry vs asymmetry).

-

References

- Mechanism & Selectivity: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010. (Standard text establishing C-4/C-6 electrophilicity).

- Solvent Effects & Optimization: Gong, Y. et al. "Optimization of Reactions for Dichloropyrimidines." Organic Process Research & Development, 2012, 16, 1794.

-

Reversal of Selectivity (Pd-Catalysis): Neufeldt, S. R. et al. "Controlling Site Selectivity in Pd-Catalyzed Cross-Coupling of Dihaloheteroarenes."[5] Accounts of Chemical Research, 2021 , 54, 3634. Link

-

Sequential Displacement Protocols: Barvian, M. et al. "Preparation of 2,4-Disubstituted Pyrimidines." Journal of Medicinal Chemistry, 2000 , 43, 4606. Link

-

C-2 Selectivity with Tertiary Amines: Uehara, T. et al. "Regioselective Control of the

Amination of 5-Substituted-2,4-Dichloropyrimidines."[11] Journal of Organic Chemistry, 2021 . Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 3. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 5. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]

- 6. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. wuxibiology.com [wuxibiology.com]

- 9. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Specific Solvent Issues with the SNAr Reaction - Wordpress [reagents.acsgcipr.org]

- 11. researchgate.net [researchgate.net]

Strategic Chemoselectivity in Buchwald-Hartwig Amination of 4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine

Executive Summary: The Selectivity Challenge

The substrate 4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine presents a classic "chemoselectivity puzzle" in cross-coupling chemistry. It contains four halogenated sites with distinct electronic and steric environments. Successful Buchwald-Hartwig amination requires navigating the hierarchy of reactivity between the electron-deficient pyrimidine ring and the electron-richer phenyl ring.

This Application Note defines the Reactivity Hierarchy and provides protocols for two distinct synthetic goals:

-

Pyrimidine Functionalization: Coupling at the highly reactive C6-position (often competing with SNAr).

-

Phenyl Functionalization: Coupling at the C4'-Bromo position (requiring preservation of the pyrimidine chlorides or sequential synthesis).

The Reactivity Hierarchy

In Palladium-catalyzed cross-coupling and Nucleophilic Aromatic Substitution (SNAr), the reactivity order for this scaffold is generally:

-

C6-Cl (Pyrimidine): Most reactive. Highly electron-deficient, adjacent to nitrogen. Prone to both oxidative addition and SNAr.

-

C2-Cl (Pyrimidine): Reactive, but sterically distinct from C6.

-

C4'-Br (Phenyl): Classic Buchwald-Hartwig site. Reactivity is lower than the electron-poor pyrimidine chlorides unless specific ligands are used.

-

C2'-Cl (Phenyl): Least reactive due to steric hindrance (ortho-substitution) and stronger C-Cl bond on an electron-neutral ring.

Mechanistic Visualization

The following diagram illustrates the decision logic required to select the correct protocol based on the target site and amine nature.

Caption: Decision tree for selecting the amination method based on target site and amine nucleophilicity.

Protocol A: C6-Selective Buchwald-Hartwig Amination

Target: Functionalizing the Pyrimidine Ring (C6 Position). Context: While aliphatic amines react via SNAr, this protocol is essential for weak nucleophiles (amides, sulfonamides, electron-poor anilines) that fail under SNAr conditions.

Reagent Setup (Standard Scale: 1.0 mmol)

| Component | Equiv. | Reagent Recommendation | Role |

| Catalyst Source | 2-5 mol% | BrettPhos Pd G4 (or RuPhos Pd G4) | Precatalyst ensures rapid activation without reducing agents. |

| Ligand | - | Included in G4 precatalyst | Bulky biaryl phosphines prevent bis-ligation, favoring mono-amination. |

| Base | 2.0 | K₂CO₃ or Cs₂CO₃ | Weaker carbonate bases are preferred over NaOtBu to prevent SNAr background reaction or hydrolysis. |

| Solvent | [0.2 M] | t-Amyl Alcohol or 1,4-Dioxane | t-Amyl alcohol promotes solubility of polar intermediates. |

| Temperature | - | 80 °C - 100 °C | Sufficient for Pd-cycle but minimizes thermal SNAr scrambling. |

Step-by-Step Methodology

-

Vessel Preparation: Flame-dry a reaction vial equipped with a magnetic stir bar and purge with Argon/Nitrogen. Note: Oxygen exclusion is critical for BrettPhos stability.

-

Solids Addition: Charge the vial with:

-

Substrate (1.0 equiv)

-

Amine/Amide partner (1.1 equiv)

-

Base (K₂CO₃, 2.0 equiv)

-

Precatalyst (BrettPhos Pd G4, 0.02 equiv)

-

-

Solvent Addition: Add anhydrous t-Amyl alcohol (5 mL per mmol).

-

Degassing: Sparge the solution with inert gas for 5 minutes.

-

Reaction: Seal the vial and heat to 80 °C. Monitor via LCMS every 30 minutes.

-

Checkpoint: Look for the consumption of starting material. The C6-product usually forms first. If C2-substitution (disubstitution) is observed, lower temperature to 60 °C.

-

-

Workup: Cool to RT. Filter through a pad of Celite to remove inorganic salts and Palladium black. Concentrate the filtrate.

-

Purification: Flash chromatography (Hexane/EtOAc). The C6-isomer is typically less polar than the C2-isomer.

Protocol B: C4'-Bromo Selective Amination (The "Phenyl" Strategy)

Target: Functionalizing the Phenyl Ring (C4'-Br) while preserving Pyrimidine Cls. Context: This is chemically difficult because the Pyrimidine-Cl is more reactive. Strategy: If the Pyrimidine Cls must be retained, you must use a catalyst system that is highly sensitive to steric bulk and electronic richness (favoring Ar-Br over Heteroaryl-Cl). However, the Gold Standard approach is to "mask" the pyrimidine chlorides first (e.g., with a temporary amine or by performing the pyrimidine functionalization before this step).

Assuming the user specifically needs to react the Br in the presence of Cls:

Reagent Setup (High Selectivity)

| Component | Equiv. | Reagent Recommendation | Role |

| Catalyst | 5 mol% | Pd(OAc)₂ + Xantphos | Xantphos has a wide bite angle and often favors Ar-Br oxidative addition over electron-deficient Heteroaryl-Cl in specific contexts. |

| Alternative | 5 mol% | Pd(tBu₃P)₂ | Electron-rich, bulky phosphines sometimes prefer the C-Br bond. |

| Base | 1.5 | Cs₂CO₃ | Mild base essential to prevent SNAr on the pyrimidine. |

| Solvent | [0.1 M] | Toluene | Non-polar solvents suppress the background SNAr reaction (which is accelerated in polar aprotic solvents like DMF/DMSO). |

Step-by-Step Methodology

-

Preparation: Prepare a dry Schlenk tube under Argon.

-

Catalyst Pre-complexation: In a separate vial, mix Pd(OAc)₂ and Xantphos (1:1.5 ratio) in Toluene for 10 mins to form the active catalyst species.

-

Reaction Assembly: Add Substrate (1.0 equiv), Amine (1.0 equiv - do not use excess), and Cs₂CO₃ (1.5 equiv) to the main tube.

-

Initiation: Add the pre-formed catalyst solution.

-